molecular formula C20H43N B14496107 N-Ethyl-N-nonylnonan-1-amine CAS No. 65407-60-5

N-Ethyl-N-nonylnonan-1-amine

Cat. No.: B14496107
CAS No.: 65407-60-5
M. Wt: 297.6 g/mol
InChI Key: GESMBXUFPAHBOJ-UHFFFAOYSA-N
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Description

N-Ethyl-N-nonylnonan-1-amine is a tertiary amine characterized by a nitrogen atom bonded to three distinct substituents: an ethyl group, a nonyl group, and a nonan-1-amine chain. Its IUPAC name follows systematic nomenclature rules, where the prefix N-ethyl-N-nonyl denotes the substitution pattern on the nitrogen atom, and nonan-1-amine specifies the primary amine backbone. The compound’s structure confers unique physicochemical properties, such as high lipophilicity and surface activity, making it relevant in surfactant synthesis or corrosion inhibition applications .

Properties

CAS No.

65407-60-5

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N-ethyl-N-nonylnonan-1-amine

InChI

InChI=1S/C20H43N/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-20H2,1-3H3

InChI Key

GESMBXUFPAHBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CC)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-nonylnonan-1-amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of nonan-1-amine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes often prioritize scalability and cost-effectiveness, employing large-scale reactors and automated systems for production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-nonylnonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl-substituted amines.

Scientific Research Applications

N-Ethyl-N-nonylnonan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-nonylnonan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogs and Nomenclature

The naming conventions for branched amines are critical for distinguishing structural analogs. For example:

  • N-Ethyl-N-methylbutylamine : A tertiary amine with shorter alkyl chains (ethyl, methyl, and butyl groups).
  • N-Ethyl-N’-methylpropane-1,3-diamine : A diamine with ethyl and methyl substituents on separate nitrogen atoms .

N-Ethyl-N-nonylnonan-1-amine differs from these analogs in chain length and substitution complexity. Its extended alkyl chains (nonyl and nonan-1-amine) enhance hydrophobic interactions compared to shorter-chain derivatives.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Boiling Point (°C, est.) LogP (Lipophilicity) Water Solubility (mg/L)
This compound ~313.6 290–310 ~8.5 <1
N-Ethyl-N-methylbutylamine ~115.2 150–160 ~2.1 ~500
N-Ethyl-N’-methylpropane-1,3-diamine ~132.2 200–220 ~0.8 ~10,000

Key Findings :

Chain Length and Lipophilicity: Increasing alkyl chain length (e.g., nonyl vs. butyl) correlates with higher LogP values, reducing water solubility. This compound is ~40-fold more lipophilic than N-Ethyl-N-methylbutylamine .

Boiling Points : Longer alkyl chains elevate boiling points due to stronger van der Waals interactions.

Diamines vs. Monoamines: Diamines like N-Ethyl-N’-methylpropane-1,3-diamine exhibit higher water solubility due to additional hydrogen-bonding sites, despite lower LogP values.

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